3-iodoprop-2-ynal

Beschreibung

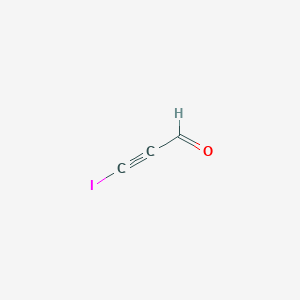

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-iodoprop-2-ynal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HIO/c4-2-1-3-5/h3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSZLXUUEARNIAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C#CI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20328-44-3 | |

| Record name | 3-iodoprop-2-ynal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of 3 Iodoprop 2 Ynal

Reactions at the Alkyne Moiety

The primary site of reactivity in 3-iodoprop-2-ynal is the carbon-carbon triple bond, which readily participates in various metal-catalyzed transformations. These reactions are crucial for the construction of complex molecular architectures.

Metal-Catalyzed Coupling and Cyclization Reactions

Palladium-catalyzed cross-coupling reactions are fundamental in forming carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.gov These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. nih.govlumenlearning.comlibretexts.org The versatility of these methods allows for the coupling of a wide range of substrates, including aryl, vinyl, or alkyl halides, with various organometallic nucleophiles. lumenlearning.comfiveable.me

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides, utilizing a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgnumberanalytics.comgold-chemistry.orgwikipedia.org The reaction is a cornerstone for synthesizing conjugated enynes and aryl alkynes. gold-chemistry.org While traditional methods required stringent anhydrous and anaerobic conditions, newer protocols have been developed to overcome these limitations. organic-chemistry.org The presence of the copper co-catalyst can sometimes lead to the formation of alkyne dimers, prompting the development of copper-free Sonogashira couplings. wikipedia.org

Detailed Research Findings: In a typical Sonogashira reaction, the choice of palladium catalyst, ligand, base, and solvent significantly influences the reaction's efficiency. For instance, the coupling of 2-amino-3-bromopyridines with terminal alkynes was optimized using Pd(CF3COO)2 as the catalyst, PPh3 as the ligand, CuI as a co-catalyst, and Et3N as the base in DMF at 100°C, yielding products in good to excellent yields (up to 96%). scirp.org The reaction demonstrates that various substrates can be successfully coupled under these optimized conditions. scirp.org

Interactive Data Table: Optimization of Sonogashira Coupling Conditions

| Entry | Catalyst (mol%) | Ligand (mol%) | Additive (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(CF3COO)2 (2.5) | PPh3 (5) | CuI (5) | Et3N | DMF | 100 | 3 | 96 |

| 2 | Pd(OAc)2 (2.5) | PPh3 (5) | CuI (5) | Et3N | DMF | 100 | 3 | 85 |

| 3 | PdCl2 (2.5) | PPh3 (5) | CuI (5) | Et3N | DMF | 100 | 3 | 78 |

| 4 | Pd(CF3COO)2 (2.5) | P(o-tol)3 (5) | CuI (5) | Et3N | DMF | 100 | 3 | 92 |

| 5 | Pd(CF3COO)2 (2.5) | PPh3 (5) | None | Et3N | DMF | 100 | 3 | 45 |

| 6 | Pd(CF3COO)2 (2.5) | PPh3 (5) | CuI (5) | K2CO3 | DMF | 100 | 3 | 65 |

| 7 | Pd(CF3COO)2 (2.5) | PPh3 (5) | CuI (5) | Et3N | Toluene | 100 | 3 | 72 |

| 8 | Pd(CF3COO)2 (2.5) | PPh3 (5) | CuI (5) | Et3N | DMF | 80 | 3 | 88 |

Data derived from representative studies on Sonogashira couplings. scirp.orgsioc-journal.cn

Stille, Heck, and Suzuki Couplings: These palladium-catalyzed reactions are also pivotal in synthetic chemistry. The Stille reaction uses organotin reagents, while the Suzuki reaction employs organoboron compounds, and the Heck reaction couples alkenes with aryl or vinyl halides. lumenlearning.comlibretexts.org The Suzuki coupling is particularly noted for its use of non-toxic and environmentally benign boronic acids and their derivatives. libretexts.org The choice of ligand, such as triphenylphosphine (B44618) (PPh3) or bidentate phosphines like dppe, is crucial for the stability and reactivity of the palladium catalyst. libretexts.orgfiveable.me

Detailed Research Findings: The Suzuki-Miyaura coupling of oxygen-substituted allylboronates with aryl/vinyl (pseudo)halides provides an efficient route to allylic siloxanes. organic-chemistry.org This method shows broad substrate scope and high functional group tolerance. organic-chemistry.org For example, using a palladium catalyst, the reaction between various aryl bromides and vinyl triflates proceeded with high efficiency. organic-chemistry.org

Gold catalysts, particularly gold(I) complexes, are highly effective in activating carbon-carbon triple bonds towards nucleophilic attack. nih.gov This has led to the development of a wide array of transformations including cycloadditions, cycloisomerizations, and hydroarylation reactions. acs.orgbeilstein-journals.org The reactivity of gold catalysts can be fine-tuned by modifying the ligands attached to the gold center. nih.gov

Cycloadditions and Cycloisomerizations: Gold-catalyzed cycloisomerization of enynes is a powerful method for constructing bicyclic compounds. sigmaaldrich.com For instance, 1,5-enynes can rearrange to form bicyclo[3.1.0]hexenes stereoselectively. sigmaaldrich.com Similarly, gold(I)-catalyzed cycloisomerization of tryptamine-derived ynamides can lead to fused indole (B1671886) N-heterocycles through either a 5-exo-dig or 6-endo-dig cyclization, depending on the steric bulk of substituents. mdpi.com

Hydroarylation: Intramolecular hydroarylation of alkynes catalyzed by gold is a significant method for synthesizing benzofused heterocycles. acs.orgresearchgate.net For example, aryl propargyl ethers can be converted into chromenes using gold(I) catalysts. researchgate.netbeilstein-journals.org

Detailed Research Findings: The gold(I)-catalyzed hydroarylation of aryl (3-iodoprop-2-yn-1-yl) ethers yields 3-iodo-2H-chromene derivatives. researchgate.netbeilstein-journals.orgnih.gov This reaction proceeds via a migratory cycloisomerization, involving a 1,2-iodine shift and a hydroarylation step. researchgate.netbeilstein-journals.orgnih.gov The use of IPrAuNTf2 as a catalyst in 1,4-dioxane (B91453) at 100°C has been shown to be effective for this transformation, tolerating a variety of functional groups. researchgate.netbeilstein-journals.orgnih.gov

Interactive Data Table: Gold-Catalyzed Hydroarylation of Aryl (3-iodoprop-2-yn-1-yl) Ethers

| Substrate (Ar) | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| 4-Chlorophenyl | IPrAuNTf2 (3) | 1,4-Dioxane | 100 | 1 | 6-Chloro-3-iodo-2H-chromene | 85 |

| Phenyl | IPrAuNTf2 (3) | 1,4-Dioxane | 100 | 1 | 3-Iodo-2H-chromene | 78 |

| 4-Methoxyphenyl | IPrAuNTf2 (3) | 1,4-Dioxane | 100 | 1.5 | 3-Iodo-6-methoxy-2H-chromene | 90 |

| 4-Nitrophenyl | IPrAuNTf2 (3) | 1,4-Dioxane | 100 | 2 | 3-Iodo-6-nitro-2H-chromene | 75 |

| 2-Naphthyl | IPrAuNTf2 (3) | 1,4-Dioxane | 100 | 1 | 3-Iodo-2H-benzo[g]chromene | 82 |

Data based on studies of gold-catalyzed hydroarylation reactions. beilstein-journals.orgnih.gov

The regioselectivity and stereoselectivity of gold-catalyzed reactions are often influenced by the electronic and steric properties of the substrates and ligands. mdpi.com In the cycloisomerization of tryptamine-derived ynamides, the size of the alkyl group on the nitrogen atom determines the cyclization pathway, with bulky groups favoring a 5-exo-dig attack and smaller groups favoring a 6-endo-dig pathway. mdpi.com In the gold(I)-catalyzed cyclization of N-(3-iodoprop-2-ynyl)-N-tosylanilines, two regioisomeric products can be formed, one from direct cyclization and another from a concomitant 1,2-iodo migration. researchgate.net The ratio of these products can be controlled by the choice of the ancillary ligand on the gold catalyst. researchgate.net

The electronic and steric properties of ligands play a crucial role in modulating the reactivity and selectivity of gold catalysts. nih.govbeilstein-journals.org More electron-donating ligands, like N-heterocyclic carbenes (NHCs), tend to make the gold center less electrophilic compared to phosphine (B1218219) ligands. nih.gov In the gold(I)-catalyzed cyclization of N-(3-iodoprop-2-ynyl)-N-tosylanilines, the use of an N-heterocyclic carbene ligand such as IPr favors the formation of the product from migratory cyclization. beilstein-journals.orgresearchgate.net In contrast, a different ligand can favor the product from direct iodoalkyne arylation. researchgate.net This demonstrates that tuning the ligand at the gold atom can control the reaction outcome. beilstein-journals.org

Copper catalysts are also employed in various transformations involving alkynes. Copper-catalyzed cyclization reactions are valuable for synthesizing heterocyclic compounds. d-nb.inforsc.org For instance, copper-catalyzed tandem diyne cyclization/unactivated C(sp3)–H insertion reactions can produce polycyclic pyrroles with high enantioselectivity. d-nb.info While the provided search results focus heavily on palladium and gold, copper catalysis represents another important facet of alkyne chemistry. The iodination of terminal alkynes can be achieved using reagents like N-iodosuccinimide (NIS) in the presence of a silver nitrate (B79036) co-catalyst, a process related to oxidative iodination. researchgate.net

Regiocontrol and Stereocontrol in Gold Catalysis

Other Transition Metal-Catalyzed Processes (e.g., Platinum, Iron)

While gold and palladium catalysis dominate many alkyne transformations, other transition metals like platinum and iron also serve as effective catalysts for reactions involving haloalkynes and their derivatives. researchgate.netresearchgate.netacs.org Iron, being abundant and less toxic, is an attractive alternative for various coupling and cyclization reactions. utexas.edu Platinum catalysts are well-known for their efficacy in hydrosilylation and cycloaddition reactions. heraeus-precious-metals.commdpi.comsioc-journal.cn

Platinum-Catalyzed Reactions: Platinum complexes are highly effective in catalyzing cycloaddition reactions. For instance, platinum iodide (PtI₂) has been shown to catalyze formal three-component cascade cycloaddition reactions between γ-aminoalkynes and electron-deficient alkynes, yielding highly substituted cyclohexadiene-b-pyrrolidines. sioc-journal.cn Platinum also catalyzes the hydrosilylation of the alkyne C-C triple bond, a reaction widely used in polymer chemistry. mdpi.com This process typically involves the addition of a silicon-hydrogen bond across the alkyne.

Iron-Catalyzed Reactions: Iron catalysts are utilized in a range of transformations, including cross-coupling, cyclization, and azidation reactions. beilstein-journals.orgmdpi.com For example, iron(III) chloride (FeCl₃) can catalyze the cyclization of derivatives like 2-(1-hydroxyallyl)phenols to form 2H-chromenes. researchgate.net In processes involving derivatives of this compound, such as N-(3-iodoprop-2-ynyl)-N-tosylanilines, iron(III) triflate (Fe(OTf)₃) has been used to synthesize N-tosylated-1,2-dihydroquinolines. researchgate.net Mechanistically, iron-catalyzed reactions can proceed through various pathways, including those involving single-electron transfer (SET) to generate radical intermediates or pathways where iron acts as a Lewis acid to activate π-systems. beilstein-journals.org

| Catalyst | Substrate Type | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| Platinum Iodide (PtI₂) | γ-aminoalkynes | Cascade Cycloaddition | Cyclohexadiene-b-pyrrolidines | sioc-journal.cn |

| Platinum (Karstedt's catalyst) | Alkynes | Hydrosilylation | Vinylsilanes | heraeus-precious-metals.commdpi.com |

| Iron(III) Chloride (FeCl₃) | 2-(1-hydroxyallyl)phenols | Allylic Cyclization | 2H-Chromenes | researchgate.net |

| Iron(III) Triflate (Fe(OTf)₃) | N-(3-iodoprop-2-ynyl)-N-tosylanilines | Cyclization | N-tosylated-1,2-dihydroquinolines | researchgate.net |

Electrophilic Additions to the Triple Bond

The electron-deficient nature of the alkyne in this compound, due to the electron-withdrawing effects of the adjacent formyl and iodo groups, influences the reactivity of the triple bond towards electrophiles. Electrophilic addition involves the breaking of the π-bond to form two new sigma bonds. bits-pilani.ac.in

Hydrohalogenation Reactions

The addition of hydrogen halides (HX, where X = Cl, Br, I) to alkynes is a classic electrophilic addition reaction. wikipedia.orgwikipedia.org For an unsymmetrical alkyne like this compound, the regioselectivity is predicted by Markovnikov's rule, which states that the hydrogen atom adds to the carbon with more hydrogen atoms, leading to the more stable carbocation intermediate. lscollege.ac.inchemeurope.com

In the case of this compound, the initial protonation would occur at the C2 carbon, as the resulting vinyl cation at C3 would be destabilized by the adjacent electron-withdrawing aldehyde group. Therefore, the halide (X⁻) would add to the C2 carbon.

Reaction with 1 equivalent of HX: The product would be (Z)-2-halo-3-iodoprop-2-enal. The trans addition of HX across the triple bond is generally favored.

Reaction with excess HX: The addition of a second equivalent of HX occurs at the resulting alkene. This second addition also follows Markovnikov's rule, with the hydrogen adding to the C3 carbon and the halogen adding to the C2 carbon, which already bears a halogen. This results in the formation of a geminal dihalide. wikipedia.orglscollege.ac.in The final product would be 2,2-dihalo-3-iodopropanal.

Halogenation Reactions (e.g., Dihalogenation, Trihalogenation)

Alkynes react with halogens (Cl₂, Br₂) in an electrophilic addition reaction to form di- and tetra-halo compounds. masterorganicchemistry.com The reaction proceeds through a cyclic halonium ion intermediate, which results in anti-addition of the two halogen atoms across the triple bond. masterorganicchemistry.com

Dihalogenation: The addition of one mole of a halogen (X₂) to this compound would yield a dihaloalkene, specifically (E)-2,3-dihalo-3-iodoprop-2-enal.

Trihalogenation/Tetrahalogenation: With an excess of the halogenating agent, a second addition can occur across the double bond of the dihaloalkene intermediate, leading to a tetrahaloalkane product, 2,2,3,3-tetrahalo-3-iodopropanal.

In some cases, iodine(III) reagents can be used to mediate halogenations under milder conditions, offering enhanced selectivity. beilstein-journals.org

Hydration Reactions (Markovnikov and Anti-Markovnikov Selectivity)

The addition of water across the triple bond, known as hydration, can yield ketones or aldehydes depending on the alkyne's structure and the reaction conditions. masterorganicchemistry.comresearchgate.net The initial product is an enol, which rapidly tautomerizes to the more stable carbonyl form. masterorganicchemistry.com

Markovnikov Hydration: This is typically catalyzed by acid and mercury(II) salts (e.g., HgSO₄/H₂SO₄). masterorganicchemistry.compearson.com The reaction follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the alkyne. For this compound, the hydroxyl group would add to the C2 carbon, and after tautomerization, the product would be 3-iodo-2-oxopropanal.

Anti-Markovnikov Hydration: This pathway yields aldehydes from terminal alkynes and is achieved through hydroboration-oxidation. masterorganicchemistry.comnih.gov The reaction involves the addition of a borane (B79455) reagent (e.g., disiamylborane (B86530) or 9-BBN) across the triple bond, followed by oxidation (e.g., H₂O₂, NaOH). The boron atom adds to the less sterically hindered carbon, and subsequent oxidation replaces it with a hydroxyl group. For this compound, this would place the hydroxyl group on the C3 carbon. Tautomerization of the resulting enol would lead to 3-iodo-3-hydroxypropenal, which may be unstable.

| Reaction | Reagent(s) | Selectivity | Predicted Product | Reference |

|---|---|---|---|---|

| Hydrohalogenation (1 eq.) | HX (X=Cl, Br) | Markovnikov | (Z)-2-halo-3-iodoprop-2-enal | wikipedia.org |

| Hydrohalogenation (excess) | HX (X=Cl, Br) | Markovnikov | 2,2-dihalo-3-iodopropanal | lscollege.ac.in |

| Halogenation (1 eq.) | X₂ (X=Cl, Br) | Anti-addition | (E)-2,3-dihalo-3-iodoprop-2-enal | masterorganicchemistry.com |

| Hydration | H₂O, H₂SO₄, HgSO₄ | Markovnikov | 3-iodo-2-oxopropanal | pearson.com |

| Hydroboration-Oxidation | 1. R₂BH; 2. H₂O₂, NaOH | Anti-Markovnikov | 3-iodo-3-hydroxypropenal | nih.gov |

Radical Reactions Involving the Alkyne Moiety

The alkyne moiety of this compound is also susceptible to attack by radical species. Radical additions to alkynes proceed via a chain mechanism involving initiation, propagation, and termination steps. libretexts.org

A well-known example is the anti-Markovnikov addition of HBr in the presence of peroxides. chemeurope.comlibretexts.org The reaction is initiated by the formation of a bromine radical, which then adds to the alkyne. libretexts.org The addition occurs at the less substituted carbon (C3 of the propynal skeleton) to generate the more stable vinyl radical intermediate at the more substituted position (C2). This radical then abstracts a hydrogen atom from HBr to yield the final product and regenerate a bromine radical, continuing the chain. libretexts.orglibretexts.org For this compound, this would result in the formation of (E)-3-bromo-3-iodoprop-2-enal, the anti-Markovnikov product.

Other radical species can also add across the triple bond. For example, radical additions initiated by trifluoromethyl radicals (CF₃•) have been shown to trigger cascade reactions in alkynol systems. molaid.com The reactivity of radical species can be classified as nucleophilic or electrophilic, which determines their preference for reacting with electron-rich or electron-poor π-systems. bbhegdecollege.com

| Reaction Type | Conditions/Reagents | Key Intermediate | Predicted Product Type | Reference |

|---|---|---|---|---|

| [3+2] Cycloaddition | Organocatalyst, Azide | Enolate/Enamine | Triazole (via carbonyl) | nih.gov |

| Radical Addition of HBr | HBr, Peroxides (ROOR) | Vinyl Radical | (E)-3-bromo-3-iodoprop-2-enal | libretexts.org |

Reactions at the Aldehyde Moiety

The aldehyde functional group in this compound is a key site for a variety of chemical transformations. Its reactivity is characterized by the electrophilic nature of the carbonyl carbon, making it susceptible to attack by nucleophiles. This section explores several classes of reactions that specifically target the aldehyde moiety of this versatile compound.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of aldehydes. khanacademy.org In the case of this compound, the electron-withdrawing effect of the adjacent iodoalkynyl group enhances the electrophilicity of the carbonyl carbon, making it highly reactive towards nucleophiles.

Hydride Reductions: The reduction of the aldehyde in this compound to a primary alcohol can be achieved using various hydride reducing agents. chemguide.co.uk Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). chemguide.co.uk These reagents deliver a hydride ion (H⁻) to the carbonyl carbon, which upon workup with a proton source, yields the corresponding alcohol, 3-iodoprop-2-yn-1-ol. chemguide.co.uk The choice of reducing agent can be crucial, with LiAlH₄ being a much stronger reducing agent than NaBH₄. chemguide.co.uk

Organometallic Additions: Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are potent nucleophiles that readily add to the carbonyl group of this compound. masterorganicchemistry.comyoutube.com This reaction is a powerful tool for forming new carbon-carbon bonds. The addition of an organometallic reagent to the aldehyde results in the formation of a secondary alcohol after an acidic workup. masterorganicchemistry.com For instance, the reaction of this compound with a Grignard reagent, followed by hydrolysis, would yield a secondary alcohol with the R group from the Grignard reagent attached to the carbinol carbon.

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) to the aldehyde group of this compound results in the formation of a cyanohydrin. This reaction is typically catalyzed by a base, such as cyanide ion (CN⁻), which acts as the nucleophile. The resulting cyanohydrin is a versatile intermediate that can be further transformed into other functional groups, such as α-hydroxy acids and α-amino alcohols.

Condensation Reactions

Condensation reactions involving the aldehyde group of this compound provide a pathway to more complex molecular architectures. These reactions typically involve the formation of a new carbon-carbon bond followed by the elimination of a small molecule, such as water. libretexts.org

Aldol (B89426) Condensation: In an aldol condensation, an enolate ion reacts with a carbonyl compound to form a β-hydroxy aldehyde or ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound. libretexts.orgmasterorganicchemistry.commagritek.com While this compound itself does not have α-hydrogens to form an enolate, it can act as the electrophilic partner in a crossed aldol condensation with another aldehyde or ketone that can form an enolate. For example, the reaction of this compound with acetone (B3395972) in the presence of a base could potentially lead to a β-hydroxy ketone, which upon dehydration would yield an α,β-unsaturated ketone. doubtnut.com

Knoevenagel Condensation: The Knoevenagel condensation is a modification of the aldol condensation where the nucleophile is a stabilized carbanion, typically derived from a compound with an active methylene (B1212753) group (e.g., malonic esters, cyanoacetates). The reaction of this compound with such a nucleophile, usually in the presence of a weak base like an amine, would lead to the formation of a new carbon-carbon double bond.

Oxidation and Reduction Pathways of the Aldehyde Group

The aldehyde group of this compound can be either oxidized to a carboxylic acid or reduced to a primary alcohol. chemguide.co.uk

Oxidation: The oxidation of the aldehyde to a carboxylic acid, 3-iodoprop-2-ynoic acid, can be accomplished using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and silver oxide (Ag₂O). The choice of oxidant depends on the desired reaction conditions and the presence of other sensitive functional groups in the molecule.

Reduction: As discussed in the section on nucleophilic additions, the aldehyde group can be readily reduced to a primary alcohol using hydride reducing agents like NaBH₄ and LiAlH₄. chemguide.co.uk This transformation is a fundamental step in many synthetic sequences.

Formation of Acetals and Hemiacetals

Aldehydes react with alcohols in the presence of an acid catalyst to form hemiacetals and acetals. libretexts.orglibretexts.orglibretexts.orglibretexts.org These reactions are reversible. libretexts.orglibretexts.orgmasterorganicchemistry.com

Hemiacetal Formation: The addition of one equivalent of an alcohol to the carbonyl group of this compound yields a hemiacetal. libretexts.orglibretexts.org This reaction is typically in equilibrium, and hemiacetals are often unstable and difficult to isolate. masterorganicchemistry.compressbooks.pub However, cyclic hemiacetals, formed from the intramolecular reaction of a molecule containing both an aldehyde and a hydroxyl group, are often more stable. masterorganicchemistry.compressbooks.pub

Acetal (B89532) Formation: In the presence of excess alcohol and an acid catalyst, the initially formed hemiacetal can react further to form an acetal. libretexts.orglibretexts.orglibretexts.orglibretexts.org This involves the protonation of the hemiacetal hydroxyl group, followed by the elimination of water to form an oxonium ion. A second molecule of alcohol then attacks the oxonium ion to give the acetal. libretexts.orgpressbooks.pub The removal of water from the reaction mixture drives the equilibrium towards the formation of the acetal. libretexts.orglibretexts.org Cyclic acetals, which are more stable than their acyclic counterparts, can be formed by using a diol, such as ethylene (B1197577) glycol. pressbooks.pubchemtube3d.com Acetals are valuable as protecting groups for the aldehyde functionality due to their stability under basic and neutral conditions. libretexts.orgmasterorganicchemistry.com

Wittig and Related Olefination Reactions

The Wittig reaction and related olefination methods are powerful for converting aldehydes and ketones into alkenes. numberanalytics.comadichemistry.comlibretexts.orgorganic-chemistry.org

Wittig Reaction: The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent) to form an alkene and a phosphine oxide. numberanalytics.comadichemistry.comlibretexts.org For this compound, this reaction would convert the aldehyde group into a carbon-carbon double bond, with the substituent on the ylide determining the structure of the resulting alkene. libretexts.org The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate. numberanalytics.comorganic-chemistry.org The stereochemical outcome of the Wittig reaction (E or Z alkene) depends on the nature of the ylide used. organic-chemistry.org

Related Olefination Reactions: Besides the classic Wittig reaction, other olefination methods like the Horner-Wadsworth-Emmons (HWE) reaction can also be employed. tcichemicals.com The HWE reaction uses a phosphonate (B1237965) carbanion, which is generally more reactive than the corresponding Wittig reagent and often favors the formation of (E)-alkenes. tcichemicals.com These reactions provide a versatile toolkit for the synthesis of a wide range of substituted alkenes from this compound.

Dual Reactivity and Cascade Reactions Involving Both Functional Groups

The presence of both a reactive aldehyde and an iodoalkyne functionality within the same molecule gives this compound the capacity for dual reactivity and participation in cascade reactions. slideshare.net A cascade reaction is a process where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. slideshare.netrsc.org

Research has shown that derivatives of this compound, such as N-(3-iodoprop-2-ynyl)-N-tosylanilines, can undergo gold(I)-catalyzed cyclization reactions. researchgate.net These reactions can proceed through different pathways depending on the catalyst and reaction conditions. researchgate.net For instance, one pathway involves a direct cyclization, while another proceeds through a 1,2-iodide shift followed by a cyclization cascade. researchgate.net This demonstrates the ability of the iodoalkyne moiety to participate in complex transformations.

Similarly, aryl (3-iodoprop-2-yn-1-yl) ethers, which can be conceptually derived from the reduction of this compound followed by etherification, undergo gold(I)-catalyzed cyclization to form 3-iodo-2H-chromene derivatives. researchgate.net This transformation involves a migratory cycloisomerization, highlighting a blended 1,2-iodine shift and a hydroarylation process. researchgate.net

These examples, while not starting directly from this compound in the cited literature, showcase the potential for cascade reactions involving the core structure of the molecule. A hypothetical cascade reaction starting with this compound could involve an initial reaction at the aldehyde, such as the formation of an imine, followed by a subsequent cyclization event involving the iodoalkyne. The specific nature of these cascade reactions would be highly dependent on the chosen reagents and catalysts.

Chemoselectivity and Regioselectivity Control in Multifunctional Transformations

Chemoselectivity, the preferential reaction of one functional group over others, and regioselectivity, the control of where a reaction occurs on a molecule, are critical challenges in the use of polyfunctional reagents like this compound. Research has primarily focused on derivatives where the aldehyde is transformed or where the molecule is incorporated into a larger scaffold, such as N-(3-iodoprop-2-ynyl)-N-tosylanilines or aryl (3-iodoprop-2-yn-1-yl) ethers, to explore the reactivity of the iodoalkyne group.

In gold(I)-catalyzed intramolecular hydroarylation reactions of these derivatives, exquisite regioselectivity has been achieved. researchgate.netresearchgate.net These reactions can proceed via two distinct pathways:

A direct cyclization involving the arylation of the alkyne.

A migratory cyclization where the initial attack is followed by a concomitant 1,2-iodo migration. researchgate.netresearchgate.net

The choice between these pathways, and thus the structure of the final heterocyclic product, can be controlled by the electronic nature of the substituents on the aromatic ring and, most notably, by the ancillary ligands attached to the gold(I) catalyst. researchgate.netresearchgate.net For instance, in the cyclization of N-(3-iodoprop-2-ynyl)-N-tosylanilines, electron-donating groups on the aniline (B41778) ring tend to favor less iodine shift. researchgate.net This demonstrates that the inherent properties of the substrate and the careful selection of catalytic systems are key to mastering the regiochemical outcome of these transformations. The ability to switch the direction of a reaction based on tunable parameters is a hallmark of modern synthetic chemistry. mdpi.com

Tandem and Domino Processes for Complex Molecule Synthesis

The structure of this compound derivatives is ideally suited for tandem or domino reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. numberanalytics.compsu.edu This approach offers significant advantages in terms of efficiency, atom economy, and the rapid construction of molecular complexity from simple precursors. nih.gov

A prominent example is the gold(I)-catalyzed migratory cycloisomerization of aryl (3-iodoprop-2-yn-1-yl) ethers. researchgate.net This process efficiently generates 4-unsubstituted-3-iodo-2H-chromenes through a seamless sequence involving a 1,2-iodine shift and a hydroarylation step. researchgate.net Similarly, related indole-tethered alkynols can undergo a cascade of cyclization, iodine transfer, and dehydration to form complex carbazole (B46965) structures. researchgate.net These reactions showcase how a single catalytic event can trigger a series of transformations, leading to the formation of intricate polycyclic systems that would otherwise require lengthy, multi-step syntheses. researchgate.netresearchgate.net

Mechanistic Elucidation Studies

Understanding the underlying mechanisms of these complex reactions is crucial for their further development and optimization. Researchers employ a combination of experimental and computational methods to probe reaction pathways, identify transient species, and rationalize observed stereochemical outcomes.

Experimental Kinetic Investigations

Experimental kinetic studies provide quantitative insights into reaction rates and mechanisms. Techniques such as the determination of the primary kinetic isotope effect (pKIE) are utilized to probe the nature of transition states, particularly to determine if a specific C-H bond is broken in the rate-determining step. researchgate.net While specific kinetic data for reactions of this compound itself are not detailed in the surveyed literature, the principles of kinetic analysis are fundamental to understanding the reactions of its derivatives.

Furthermore, reaction outcomes are often governed by a choice between kinetic and thermodynamic control. pku.edu.cn At lower temperatures, the product that is formed fastest (the kinetic product) predominates, whereas at higher temperatures, the more stable product (the thermodynamic product) is favored as an initial kinetic product may have sufficient energy to revert and form it. pku.edu.cnacs.org This interplay is critical in stereoselective reactions where, for example, an initial (Z)-isomer might be formed under kinetic control but can isomerize to the more stable (E)-isomer under thermodynamic conditions. researchgate.net

Identification and Characterization of Reaction Intermediates (e.g., Gold Vinylidenes, Cyclic Halonium Ions)

Gold Vinylidenes : In the migratory cyclization reactions of N-(3-iodoprop-2-ynyl)-N-tosylanilines and related substrates, gold-vinylidene complexes are proposed as key intermediates. researchgate.netresearchgate.net These species are thought to form via a Current time information in Bangalore, IN.Current time information in Madison County, US.-halogen shift, creating a reactive center that facilitates the subsequent nucleophilic attack by the arene. researchgate.net Strong evidence for the existence of these intermediates has been provided by various mechanistic studies, including crossover experiments and NMR analysis. researchgate.netresearchgate.net

Cyclic Halonium Ions : A halonium ion contains a halogen atom with a positive charge, often in a three-membered ring. wikipedia.orgyoutube.com These ions, such as chloronium, bromonium, and iodonium (B1229267) ions, are classic intermediates in the electrophilic halogenation of alkenes. masterorganicchemistry.comchemistrysteps.com They are highly reactive due to ring strain and the positive charge on the halogen. wikipedia.org In reactions involving this compound and its derivatives, the participation of cyclic iodonium-like species or bridged transition states is plausible, especially in transformations involving the iodine atom, such as the observed 1,2- and 1,3-iodo migrations. researchgate.netresearchgate.netresearchgate.net The formation of such an intermediate would involve the interaction of the iodine's lone pairs with an adjacent electron-deficient center, facilitating its transfer.

Stereochemical Outcomes and Control Mechanisms (e.g., E/Z Selectivity, Iodo Migration)

Controlling the three-dimensional arrangement of atoms is a central goal of chemical synthesis. For this compound, this involves managing the stereochemistry of newly formed double bonds (E/Z selectivity) and understanding rearrangement processes like iodo migration.

Iodo Migration : The 1,2- or 1,3-migration of the iodine atom is a key mechanistic feature in the cyclization of this compound derivatives. researchgate.netresearchgate.netresearchgate.net This process, often occurring in tandem with cyclization, allows for the synthesis of iodinated heterocycles where the iodine atom is positioned differently from where it was in the starting material. The propensity for this migration can be controlled by the choice of catalyst, ligands, and substrate electronics, providing a handle to select for different constitutional isomers. researchgate.netresearchgate.net

E/Z Selectivity : The stereochemical configuration of olefin products is critical. In reactions forming vinyl iodide structures, high E/Z selectivity is often desired. Studies on related systems have shown that the choice of catalyst is crucial. For instance, in certain oxidative iodination reactions, gold catalysis can selectively produce (Z)-iodoalkenes, whereas copper catalysis favors the formation of (E)-iodoalkenes. rsc.org Similarly, in rearrangements of propargylic esters to α-iodoenones, excellent (Z)-selectivity can be achieved. uniovi.es This control is typically dictated by the geometry of the transition state, which is influenced by steric and electronic factors of the substrate, reagents, and catalyst. organic-chemistry.org

Role of Catalysts and Ancillary Ligands in Reaction Pathways

The catalyst system, comprising a metal center and its coordinating ligands, is arguably the most powerful tool for controlling reactivity and selectivity. catalysis.blog Ligands modulate the steric and electronic properties of the metal center, which in turn dictates how it interacts with the substrate. cmu.edu

In the gold(I)-catalyzed cyclization of N-(3-iodoprop-2-ynyl)-N-tosylanilines, the ancillary ligand plays a decisive role in governing the regiochemical outcome. researchgate.net This ligand-controlled divergence is a powerful strategy in synthesis. For example, an N-heterocyclic carbene (NHC) ligand such as IPr promotes the pathway involving iodine migration, while a bulky phosphine ligand favors the direct cyclization pathway without migration. researchgate.net This allows for the selective synthesis of either 3-iodo- or 4-iodo-1,2-dihydroquinolines from the same starting material simply by changing the ligand on the gold catalyst. researchgate.net This highlights the principle that ligands are not mere spectators but active participants that can steer a reaction down a specific mechanistic channel. nih.gov

| Catalyst System | Substrate | Major Product | Pathway | Reference |

| IPrAuNTf₂ | N-(3-iodoprop-2-ynyl)-N-tosylaniline | 3-Iodo-1,2-dihydroquinoline | Migratory Cyclization (with 1,2-iodo shift) | researchgate.net |

| (2,4-tBu₂C₆H₃O)₃PAuCl / AgBF₄ | N-(3-iodoprop-2-ynyl)-N-tosylaniline | 4-Iodo-1,2-dihydroquinoline | Direct Cyclization (no iodo shift) | researchgate.net |

Applications of 3 Iodoprop 2 Ynal in Advanced Organic Synthesis

Synthesis of Complex Polycyclic Architectures

The 3-iodoprop-2-ynyl scaffold is instrumental in the assembly of complex polycyclic and spirocyclic systems through cascade reactions. The iodoalkyne functionality can be activated by transition metal catalysts to initiate cyclization sequences that build multiple rings in a single, efficient step.

Research has demonstrated the development of highly efficient approaches to versatile 1,2,3-triazole-containing motifs via one-pot, one-step cascade processes. uniovi.es These methods can lead to the assembly of complex polycyclic 1,2,3-triazole-fused architectures. uniovi.es For instance, iron-catalyzed spirocyclization reactions using iodoalkyne precursors have been developed to generate heterospirocycles, which are chiral structures containing a quaternary substituted carbon center found in many natural products and pharmaceuticals.

Furthermore, gold-catalyzed reactions of indole-tethered iodoalkynols lead to the construction of functionalized carbazoles, which are significant polycyclic aromatic compounds. chemrxiv.org This method proceeds through a cascade involving spirocyclization, ring rearrangement, and aromatization. chemrxiv.org Similarly, chiral copper catalysis can enable the tandem cyclization of related N-propargyl ynamides to access enantioenriched polycyclic pyrroles. d-nb.info These examples highlight how the reactive nature of the iodoalkyne group is harnessed to create molecular complexity and build challenging polycyclic and spirocyclic frameworks.

Construction of Diverse Heterocyclic Systems (e.g., Chromenes, Quinolines, Furans, Indenes)

The 3-iodoprop-2-ynyl unit is a cornerstone for synthesizing a wide array of halogenated heterocycles, which are valuable intermediates for further chemical modification. Gold-catalyzed intramolecular hydroarylation is a particularly powerful strategy for this purpose.

Chromenes and Quinolines: Gold(I) catalysts are highly effective in promoting the cyclization of aryl (3-iodoprop-2-yn-1-yl) ethers to produce 3-iodo-2H-chromene derivatives. beilstein-journals.orgresearchgate.net This reaction proceeds via a migratory cycloisomerization, involving a 1,2-iodine shift and a hydroarylation step. beilstein-journals.orgresearchgate.net The process is robust, tolerating a wide variety of functional groups on the aromatic ring. researchgate.net

Similarly, the gold(I)-catalyzed cyclization of N-(3-iodoprop-2-ynyl)-N-tosylanilines yields iodinated 1,2-dihydroquinoline (B8789712) derivatives. researchgate.netubu.es A notable aspect of this transformation is that the regioselectivity can be controlled by the choice of ancillary ligand on the gold catalyst. researchgate.net Electron-rich phosphine (B1218219) ligands tend to favor a direct hydroarylation, while N-heterocyclic carbene (NHC) ligands like IPr promote a pathway involving a 1,2-iodo shift. researchgate.net

Furans and Indenes: The synthesis of substituted furans can be achieved from iodoalkyne precursors. One method involves the regioselective addition of β-aryl acrylic acids to iodoacetylenes, followed by a stereoselective 5-exo-trig Mizoroki–Heck reaction to generate 2(3H)-furanones. rsc.orgrsc.org Another approach uses a copper-catalyzed coupling of 3-iodoprop-2-en-1-ols with terminal alkynes, which subsequently cyclize to form polysubstituted furans. researchgate.net The synthesis of indenes has also been shown to proceed through gold-vinylidene intermediates, which can be generated from iodoalkynes. researchgate.netuniovi.es

The table below summarizes key findings in the synthesis of these heterocyclic systems using 3-iodoprop-2-ynyl precursors.

| Target Heterocycle | Precursor Type | Catalyst System | Key Findings | Reference |

|---|---|---|---|---|

| 3-Iodo-2H-Chromenes | Aryl (3-iodoprop-2-yn-1-yl) ethers | IPrAuNTf₂ | Efficient cycloisomerization with 1,2-iodine shift; tolerates diverse functional groups. | beilstein-journals.orgresearchgate.net |

| Iodinated 1,2-Dihydroquinolines | N-(3-Iodoprop-2-ynyl)-N-tosylanilines | Gold(I) with various ligands | Ligand-controlled regioselectivity between direct arylation and migratory cyclization. | researchgate.net |

| E-3-Arylmethylidene-2(3H)-furanones | Iodoacetylenes and β-aryl acrylic acids | Palladium (for Heck reaction) | Sequential hydroacyloxylation and stereoselective Mizoroki–Heck reaction. | rsc.orgrsc.org |

| Polysubstituted Furans | 3-Iodoprop-2-en-1-ols and alkynes | CuI/L-Proline | Coupling followed by cyclization provides a convenient route to polysubstituted furans. | researchgate.net |

| Indenes | Iodoalkynes / (2-Ethynylphenyl)alkynes | Gold(I) / Platinum | Reaction proceeds via proposed gold-vinylidene intermediates. | researchgate.netuniovi.es |

Assembly of Precursors for Functional Organic Materials

The iodinated heterocyclic compounds synthesized from 3-iodoprop-2-ynyl precursors are valuable building blocks for functional organic materials. The carbon-iodine bond serves as a versatile handle for post-cyclization modifications, most commonly through palladium-catalyzed cross-coupling reactions like Suzuki, Sonogashira, and Heck couplings.

This capability allows for the straightforward assembly of complex π-functional materials. researchgate.net For example, the 3-iodo-2H-chromenes or 3-iododihydroquinolines can be coupled with other aromatic or acetylenic units to create extended, conjugated systems. Such molecules are of significant interest in materials science for their potential applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The versatility of 1-iodoalkynes is noted for its utility in material sciences. organic-chemistry.org The ability to construct diverse, functionalized heterocyclic cores and then elaborate them into larger systems makes the 3-iodoprop-2-ynyl unit a powerful entry point for the rational design of novel organic materials.

Building Blocks for Bioactive Molecule Intermediates

Many of the heterocyclic scaffolds accessible from 3-iodoprop-2-ynyl precursors are "privileged structures" in medicinal chemistry, meaning they are frequently found in biologically active compounds and approved drugs.

Chromenes: The 2H-chromene framework is present in numerous natural products and exhibits a wide range of biological activities, including anti-trypanosomal, anti-cancer, and anti-inflammatory properties. jst.go.jp

Quinolines: The quinoline (B57606) core is a staple in drug discovery, found in antimalarial, antibacterial, and anticancer agents.

Furans: The 3-arylidenefuranone motif, synthesized from iodoalkynes, is found in natural products that act as kinase inhibitors. rsc.org

Carbamates: Related compounds like 3-iodo-2-propynyl butylcarbamate (IPBC) are widely used as effective fungicides and preservatives in various industries. atamankimya.com

The synthetic routes starting from 3-iodoprop-2-ynyl derivatives provide a modular approach to these important molecular frameworks. organic-chemistry.org By varying the starting materials and applying subsequent cross-coupling reactions to the iodinated heterocyclic intermediates, chemists can generate large libraries of compounds for biological screening, accelerating the discovery of new therapeutic agents.

Strategies for Stereoselective and Enantioselective Synthesis

Controlling stereochemistry is a central goal of modern organic synthesis. The reactions of 3-iodoprop-2-ynyl precursors can be guided to produce specific stereoisomers through several strategic approaches.

Diastereoselective Synthesis: Reactions involving iodoalkynes can be highly stereoselective. For example, the indium-catalyzed addition of 1,3-dicarbonyl compounds to 1-iodoalkynes proceeds with excellent stereocontrol to produce exclusively E-iodoalkenes. organic-chemistry.org In this case, the iodine atom is crucial for both activating the alkyne and controlling the regioselectivity of the addition. organic-chemistry.org Similarly, the synthesis of 2(3H)-furanones from iodoacetylenes involves the formation of a Z-acyloxy iodoalkene intermediate, which then undergoes a stereoselective Mizoroki–Heck reaction to yield the final E-configured furanone product. rsc.orgrsc.org

Enantioselective Synthesis: Achieving enantioselectivity in the cyclization of 3-iodoprop-2-ynyl derivatives typically involves the use of chiral catalysts. While direct enantioselective examples for 3-iodoprop-2-ynal are specific, the principle is well-established for related alkyne cyclizations. For the gold-catalyzed synthesis of chromenes and quinolines, the use of chiral ligands on the gold(I) center is a primary strategy to induce asymmetry. researchgate.netresearchgate.net

The feasibility of this approach is demonstrated by related enantioselective alkyne cyclizations, such as the Conia-ene-type cyclization of alkynyl ketones catalyzed by a chiral BOX-ZnI₂ complex, which produces cyclopentenes with excellent enantiomeric ratios (up to 99:1 er). nih.gov Another example is the use of chiral copper catalysts to achieve a kinetic resolution of N-propargyl ynamides via a tandem cyclization/C–H insertion, yielding chiral polycyclic pyrroles with high enantioselectivity. d-nb.info These strategies, centered on chiral transition metal catalysts or Lewis acids, provide a clear roadmap for developing enantioselective transformations using the versatile 3-iodoprop-2-ynyl building block.

Theoretical and Computational Chemistry Studies of 3 Iodoprop 2 Ynal Reactivity

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for investigating the electronic structure and energetics of molecules like 3-iodoprop-2-ynal. nih.gov DFT methods balance computational cost and accuracy, making them suitable for studying reaction mechanisms, molecular properties, and spectroscopic data. nih.gov For a molecule like this compound, DFT calculations would typically be employed to determine its optimized ground-state geometry, vibrational frequencies, and the energies of its frontier molecular orbitals (HOMO and LUMO).

Functionals such as B3LYP or M06-2X, combined with appropriate basis sets that can handle the heavy iodine atom (like those including effective core potentials, e.g., LANL2DZ), would be standard choices. mdpi.commdpi.com These calculations would provide foundational data for understanding the molecule's inherent stability and reactivity. For instance, DFT has been successfully used to investigate the mechanism of gold-catalyzed cyclization reactions of 3-iodoindole-tethered alkynols, providing insights that are experimentally verifiable. researchgate.net

Reaction Pathway Analysis and Transition State Modeling

Understanding how this compound participates in chemical reactions requires the mapping of potential energy surfaces for proposed reaction pathways. This involves locating and characterizing the transition states that connect reactants to products. nih.gov A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the minimum energy path of a reaction. nih.gov

Computational methods are used to model the geometry and energy of these fleeting structures. nih.gov Techniques like the nudged elastic band (NEB) method or synchronous transit-guided quasi-Newton (STQN) methods are used to find an initial guess for the transition state, which is then optimized. The authenticity of a transition state is confirmed by frequency calculations, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov For example, in the study of gold-catalyzed reactions of N-(3-iodoprop-2-ynyl)-N-tosylanilines, DFT calculations were essential in modeling the transition states to understand the regioselectivity of the cyclization. researchgate.net

Prediction of Reactivity and Selectivity Profiles

Theoretical calculations are powerful tools for predicting the reactivity and selectivity of chemical reactions. rsc.orgbeilstein-journals.org For this compound, this would involve analyzing its electronic properties to predict which sites are most susceptible to nucleophilic or electrophilic attack. The distribution of electrostatic potential (ESP) and the energies and shapes of the frontier molecular orbitals (HOMO and LUMO) are key indicators. The iodine atom in haloalkynes can exhibit a region of positive electrostatic potential known as a "σ-hole," making it a potential halogen bond donor. nih.gov

Furthermore, by calculating the activation energies for different possible reaction pathways, computational chemistry can predict which products are kinetically favored. cam.ac.uk This is crucial in reactions where multiple isomers can be formed. For instance, computational studies on palladium-catalyzed C-H activation reactions have successfully rationalized the observed regioselectivity by comparing the energies of competing reaction intermediates and transition states. beilstein-journals.org Similar approaches applied to this compound could predict its behavior in various synthetic transformations, such as cycloadditions or cross-coupling reactions.

Electronic Structure Analysis and Bonding Characteristics

A detailed analysis of the electronic structure of this compound would provide deep insights into its chemical nature. The nature of the carbon-iodine bond is of particular interest. Due to the electronegativity of the sp-hybridized carbon, the C-I bond in iodoalkynes has distinct characteristics compared to that in iodoalkanes or iodoalkenes. epa.gov

Methods like Natural Bond Orbital (NBO) analysis can be used to quantify the charge distribution, hybridization, and donor-acceptor interactions within the molecule. The Atoms in Molecules (AIM) theory, developed by Bader, could be used to characterize the C-I bond as either predominantly covalent or having significant ionic character by analyzing the topology of the electron density at the bond critical point. Understanding these features is crucial, as the C-I bond is a key site of reactivity, for example, in metal-catalyzed cross-coupling reactions. sigmaaldrich.com Theoretical studies on the halogen bond have shown that the electron-withdrawing nature of the alkyne group enhances the electrophilic character of the iodine atom. nih.gov

Molecular Dynamics Simulations in Mechanistic Contexts

While static quantum chemical calculations provide information about stationary points on the potential energy surface, molecular dynamics (MD) simulations can offer insights into the dynamic aspects of a reaction. nih.govduke.edu MD simulations model the movement of atoms over time, which can be crucial for understanding reaction mechanisms, especially in cases where solvent effects are significant or when multiple conformational changes occur. nih.gov

For a reaction involving this compound, ab initio molecular dynamics (AIMD), where forces are calculated on-the-fly using quantum mechanics, could be used to explore the reaction trajectory from the transition state to the products. duke.edu This can reveal non-intuitive reaction pathways or the role of dynamic effects in determining product selectivity. uvigo.es For example, MD simulations have been instrumental in understanding the interaction of lipid nanoparticles with cell membranes, revealing mechanistic details that are not accessible from static models alone. nih.gov In the context of this compound, MD simulations could be used to study its behavior in solution or its interaction with a catalyst surface, providing a more complete picture of its reactivity.

Advanced Spectroscopic Characterization and Elucidation of Reaction Products

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. amazonaws.com For 3-iodoprop-2-ynal, ¹H and ¹³C NMR spectra provide direct evidence for its functional groups and carbon backbone.

The ¹H NMR spectrum is predicted to be simple, showing a single resonance corresponding to the aldehydic proton. The chemical shift of this proton is expected in the downfield region typical for aldehydes (9-10 ppm), and it should appear as a singlet due to the absence of adjacent protons.

For more complex molecules derived from this compound, two-dimensional (2D) NMR techniques like COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation) are invaluable. researchgate.netsaschirality.org These methods establish correlations between nuclei, mapping out the complete bonding network.

As this compound is a solid at room temperature, solid-state NMR (ssNMR) could also be employed. attoscience.ca This technique provides structural information on materials in the solid phase where molecular tumbling is restricted. saschirality.orgnih.gov Techniques like Magic-Angle Spinning (MAS) are used to overcome the spectral line broadening seen in solids, allowing for the acquisition of high-resolution spectra. saschirality.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|---|

| ¹H | -CHO | 9.0 - 10.0 | Singlet (s) |

| ¹³C | C=O | 175 - 185 | N/A |

| -C≡C-CHO | 70 - 90 | N/A | |

| I-C≡ | 0 - 10 | N/A |

Advanced Mass Spectrometry (e.g., HRMS, Fragmentation Studies)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. rsc.org High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule with high confidence. researchgate.net For this compound (C₃HIO), HRMS would confirm the molecular formula by matching the experimentally measured mass to the calculated exact mass of the molecular ion.

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and analysis of the resulting fragment ions. researchgate.net These fragmentation patterns provide a virtual roadmap of the molecule's structure. For this compound, characteristic fragmentation would likely involve the loss of the iodine atom, the formyl group (CHO), or cleavage of the carbon-carbon triple bond. This information is crucial for identifying the compound in complex mixtures and for elucidating the structure of its reaction products. While direct HRMS data for the parent compound is not available in the cited literature, HRMS has been used to confirm the identity of its derivatives. google.com

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion Formula | Description | Calculated Exact Mass (m/z) |

|---|---|---|

| [C₃HIO]⁺ | Molecular Ion (M⁺) | 179.91448 |

| [C₃H O]⁺ | Fragment from loss of Iodine ([M-I]⁺) | 53.01784 |

| [C₂I]⁺ | Fragment from loss of Formyl group ([M-CHO]⁺) | 150.91140 |

Vibrational Spectroscopy (e.g., Fourier-Transform Infrared (FT-IR), Raman Spectroscopy)

Vibrational spectroscopy, which includes both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. gaussian.com These two techniques are complementary; FT-IR measures the absorption of infrared radiation by molecular vibrations that cause a change in dipole moment, while Raman spectroscopy measures the inelastic scattering of monochromatic light from vibrations that cause a change in polarizability. acs.orgtum.de

For this compound, FT-IR spectroscopy would be expected to show strong characteristic absorption bands for the aldehyde C-H stretch, the carbonyl (C=O) stretch, and the carbon-iodine (C-I) stretch. The carbon-carbon triple bond (C≡C) stretch, while present, is often weak in the IR spectrum of symmetrical or near-symmetrical alkynes.

Conversely, the C≡C stretch is typically a strong and sharp signal in the Raman spectrum due to the significant change in polarizability during the vibration. For alkynes, this peak appears in a relatively "silent" region of the spectrum, around 2100-2260 cm⁻¹, making it a highly diagnostic feature. Studies on alkyne-tagged molecules have highlighted the utility of the C≡C stretch, which exhibits a sharp Raman peak around 2125 cm⁻¹.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR vs. Raman) |

|---|---|---|---|

| C-H Stretch (Aldehyde) | -CHO | ~2820 and ~2720 | Medium (IR) |

| C≡C Stretch | Alkyne | ~2125 | Weak (IR), Strong (Raman) |

| C=O Stretch | Aldehyde | 1680 - 1715 | Strong (IR) |

| C-I Stretch | Iodoalkyne | 500 - 600 | Medium-Strong (IR & Raman) |

X-ray Crystallography for Definitive Structural Confirmation

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a compound in its crystalline solid state. The technique involves diffracting a beam of X-rays off a single crystal. The resulting diffraction pattern is used to calculate an electron density map, from which the precise positions of all atoms in the crystal lattice can be determined.

This analysis provides definitive data on bond lengths, bond angles, and torsional angles, confirming the molecule's connectivity and stereochemistry. Since this compound is a solid at room temperature, it is a suitable candidate for single-crystal X-ray diffraction analysis, provided a high-quality crystal can be grown. While the crystal structures of complex derivatives have been determined, specific crystallographic data for this compound itself are not found in the surveyed literature. A successful crystallographic analysis would yield a complete structural model and provide key data such as unit cell dimensions, space group, and atomic coordinates.

Future Directions and Emerging Research Avenues for 3 Iodoprop 2 Ynal Chemistry

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The quest for superior catalytic systems that offer enhanced selectivity and efficiency is a central theme in modern organic chemistry. rsc.orgmdpi.com For transformations involving 3-iodoprop-2-ynal and related haloalkynes, the development of novel catalysts is crucial for controlling reaction outcomes and expanding their synthetic utility. acs.orgresearchgate.netacs.org

Future research will likely focus on the design and application of sophisticated catalyst systems, including:

Dual-Catalytic Systems: The combination of two distinct catalysts to enable unprecedented transformations with high stereocontrol is a rapidly growing area. rsc.org For this compound, dual-catalytic systems could facilitate complex cascade reactions, where each catalyst selectively activates a different part of the molecule or a reaction intermediate.

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials with well-defined pores that can be engineered to act as highly selective catalysts. rsc.org By tailoring the metal nodes and organic linkers, MOFs can be designed to create specific microenvironments that favor desired reaction pathways, potentially leading to exceptional chemo-, regio-, and stereoselectivity in reactions of this compound. rsc.org

Nanocatalysts: The use of metal nanoparticles supported on various materials, such as silica, graphitic carbon, or even biological scaffolds, offers advantages in terms of recyclability and catalytic activity. mdpi.com Research into polysiloxane-stabilized platinum nanoparticles and other nanosystems is paving the way for more sustainable and efficient functionalization of alkynes. mdpi.com

Ligand Development: The ancillary ligands coordinated to a metal center play a critical role in modulating its catalytic activity and selectivity. researchgate.net For instance, in gold-catalyzed cyclizations of N-(3-iodoprop-2-ynyl)-N-tosylanilines, the choice of an N-heterocyclic carbene (NHC) ligand like IPr can control the reaction pathway, favoring migratory cyclization over direct arylation. researchgate.net Future efforts will undoubtedly focus on developing new ligands to fine-tune the reactivity of catalysts for specific transformations of this compound.

A notable example of catalyst development is in the Sonogashira coupling, a cornerstone for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. wikipedia.org While traditionally relying on palladium and copper co-catalysts, research is exploring iron-catalyzed alternatives to offer a more sustainable and economical approach. lancs.ac.uk

| Catalyst System | Key Features | Potential Application with this compound |

| Dual-Catalytic Systems | Enables unprecedented stereocontrol and complex transformations. rsc.org | Cascade reactions, asymmetric synthesis. |

| Metal-Organic Frameworks (MOFs) | High selectivity due to engineered microenvironments. rsc.org | Regio- and stereoselective functionalization. |

| Nanocatalysts | Recyclable and highly active. mdpi.com | Sustainable cross-coupling and addition reactions. |

| Advanced Ligand Design | Fine-tunes catalyst reactivity and selectivity. researchgate.net | Control over competing reaction pathways. |

| Iron-based Catalysts | Economical and environmentally benign alternative to palladium. lancs.ac.uk | Greener Sonogashira-type coupling reactions. |

Exploration of Flow Chemistry Applications

Flow chemistry, or continuous flow processing, is emerging as a powerful technology in chemical synthesis, offering significant advantages over traditional batch methods in terms of safety, efficiency, and scalability. sioc-journal.cnseqens.combeunderonde.nl The application of flow chemistry to reactions involving the highly reactive this compound holds considerable promise.

Key benefits of employing flow chemistry for this compound transformations include:

Enhanced Safety: Performing reactions in small, continuous-flow reactors minimizes the volume of hazardous materials at any given time and allows for precise control over reaction parameters, reducing the risk of runaway reactions. seqens.com This is particularly relevant for potentially energetic compounds like alkynes.

Improved Reaction Efficiency: The superior heat and mass transfer in flow reactors can lead to faster reaction times and higher yields. seqens.combeunderonde.nl Pressurizing the system allows for superheating solvents well above their boiling points, potentially accelerating reactions by orders of magnitude. beunderonde.nl

Scalability: Scaling up a reaction from the laboratory to industrial production is often more straightforward in a flow system, ensuring consistent product quality. seqens.com

Access to Novel Reactivity: Flow chemistry enables the use of reactive intermediates that would be difficult to handle in batch processes, opening up new synthetic possibilities. unicam.it The development of 3D-printed reactors further expands the design space for novel flow chemistry setups. ucl.ac.uk

The synthesis of active pharmaceutical ingredients (APIs) and other complex molecules is increasingly benefiting from flow chemistry. seqens.com For example, scalable deoxygenative alkynylation of alcohols has been achieved using flow photochemistry. acs.org The integration of this compound into flow-based synthetic routes could streamline the production of valuable chemical intermediates and final products. mdpi.com

Green Chemistry Approaches in this compound Synthesis and Transformations

The principles of green chemistry are increasingly guiding synthetic strategy, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. ijarsct.co.inpaperpublications.orgwordpress.com The application of these principles to the synthesis and reactions of this compound is an active area of research.

Future directions in green chemistry for this compound include:

Atom Economy: Designing reactions that maximize the incorporation of all reactant atoms into the final product is a core tenet of green chemistry. paperpublications.orgjocpr.com Multicomponent reactions (MCRs), which combine three or more reactants in a single step, are prime examples of atom-economical processes. tcichemicals.comnih.govum.edu.mt

Use of Greener Solvents: The majority of waste in chemical processes comes from solvents. ijarsct.co.in Research into using water, ionic liquids, or deep eutectic solvents for reactions of this compound can significantly reduce the environmental impact. mdpi.compnas.org The Sonogashira reaction, for instance, can be performed in aqueous media. wikipedia.org

Recyclable Catalysts: The development of heterogeneous and recyclable catalysts, such as those based on nanoparticles or solid supports, aligns with green chemistry principles by simplifying product purification and reducing waste. mdpi.comunicam.it

Energy Efficiency: Employing energy-efficient methods like microwave irradiation or photochemistry can reduce the carbon footprint of chemical synthesis. ijarsct.co.inpaperpublications.org Microwave-assisted Diels-Alder reactions are one such example. paperpublications.org

A notable trend is the move away from toxic metal catalysts. For example, iodine-catalyzed functionalization of alkynes in DMSO offers a metal-free alternative for certain transformations. mdpi.com

Discovery of Unprecedented Reactivity Modes

The unique electronic properties and linear geometry of alkynes make them susceptible to a wide array of transformations. rsc.org Research into the chemistry of this compound and other haloalkynes continues to uncover novel reaction pathways. acs.orgresearchgate.netacs.org

Emerging areas of reactivity include:

Migratory Cycloisomerizations: Gold(I) catalysts have been shown to effect the cyclization of aryl (3-iodoprop-2-yn-1-yl) ethers to form 3-iodo-2H-chromenes through a process involving a 1,2-iodine shift and hydroarylation. researchgate.net The ability to control such migrations through catalyst and ligand choice opens up new avenues for complex heterocycle synthesis. researchgate.net

Radical Reactions: The generation and subsequent reaction of radical intermediates from alkynes can lead to the formation of diverse molecular structures. Silver-catalyzed hydroazidation of terminal alkynes can generate vinyl azides, which can then participate in one-pot tandem radical addition/cyclization reactions. nih.gov

Dual Activation with Gold Catalysts: The concept of dual activation, where a single gold catalyst activates both the alkyne and another nucleophile, is an exciting frontier. This can lead to the formation of highly reactive intermediates like gold-vinylidenes, which can participate in a variety of transformations. researchgate.net

Nucleophilic Addition to Haloalkynes: The development of methods for the nucleophilic addition of heteroatoms to haloalkynes is an important strategy for synthesizing functionalized olefins. acs.org

These novel reactivity modes expand the synthetic toolbox available to chemists and enable the rapid construction of molecular complexity from simple starting materials like this compound. acs.org

Integration into Multicomponent Reactions for Chemical Diversity

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single, one-pot operation. tcichemicals.comnih.gov This approach is highly efficient and aligns with the principles of green chemistry due to its high atom economy and reduction of synthetic steps. nih.govum.edu.mt The incorporation of a versatile building block like this compound into MCRs is a promising strategy for generating chemical diversity.

Future research in this area will likely focus on:

Diversity-Oriented Synthesis (DOS): DOS aims to efficiently create collections of structurally diverse and complex molecules, often for screening in drug discovery programs. frontiersin.orgbeilstein-journals.orgscispace.com By incorporating this compound into MCR-based DOS strategies, chemists can rapidly access novel scaffolds.

Novel MCR Design: The development of new MCRs that utilize the unique reactivity of this compound is a key research goal. For example, its electrophilic and nucleophilic potential could be exploited in sequential additions with other components.

Synthesis of Heterocycles: MCRs are particularly well-suited for the synthesis of heterocyclic compounds, which are prevalent in pharmaceuticals and natural products. nih.govum.edu.mt The integration of this compound into MCRs could provide rapid access to novel iodinated heterocycles, which can be further functionalized. A one-pot, three-component synthesis of 1,2,3-triazoles using a copper/palladium catalyst system highlights the potential of this approach. scholaris.ca

Q & A

Q. Q1. What are the established methods for synthesizing 3-iodoprop-2-ynal, and how can researchers ensure reproducibility?

Methodological Answer: Synthesis protocols for this compound should adhere to IUPAC-recommended procedures, emphasizing stoichiometric precision, solvent selection, and reaction conditions (e.g., temperature, catalyst use). Reproducibility requires detailed documentation of raw material purity (e.g., supplier specifications, batch numbers) and characterization via NMR, FT-IR, and mass spectrometry to confirm structural integrity . Cross-validation with peer-reviewed synthetic routes is critical to address variability in yields.

Q. Q2. Which analytical techniques are most effective for characterizing this compound in complex mixtures?

Methodological Answer: High-performance liquid chromatography (HPLC) coupled with UV-Vis detection is optimal for quantifying this compound in mixtures. Gas chromatography-mass spectrometry (GC-MS) is suitable for volatile derivatives, while nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) resolves structural ambiguities. For trace analysis, inductively coupled plasma mass spectrometry (ICP-MS) quantifies iodine content, ensuring specificity .

Q. Q3. How can researchers design experiments to assess the stability of this compound under varying environmental conditions?

Methodological Answer: Controlled stability studies should test thermal, photolytic, and hydrolytic degradation. Accelerated aging experiments (e.g., 40°C/75% relative humidity) paired with kinetic modeling predict shelf-life. Analytical monitoring via HPLC or GC at fixed intervals identifies degradation products. Statistical tools like ANOVA determine significance of environmental factors on stability .

Advanced Research Questions

Q. Q4. How should researchers address contradictions in reported reactivity or toxicity data for this compound?

Methodological Answer: Systematic literature reviews must compare experimental conditions (e.g., solvent polarity, temperature). Replicate disputed studies using standardized protocols, and employ multivariate analysis to isolate confounding variables. For toxicity contradictions, validate findings across multiple cell lines or model organisms, ensuring adherence to OECD guidelines for assay reproducibility .

Q. Q5. What methodologies are recommended for probing the mechanistic pathways of this compound in organic reactions?

Methodological Answer: Isotopic labeling (e.g., ¹³C or ²H) coupled with tandem MS elucidates reaction intermediates. Computational studies (DFT calculations) predict transition states and energy barriers, which can be validated experimentally via kinetic isotope effects (KIE). In situ spectroscopic monitoring (e.g., Raman or IR) tracks real-time mechanistic changes .

Q. Q6. How can cross-disciplinary approaches (e.g., biochemistry, materials science) enhance research on this compound?

Methodological Answer: Collaborative frameworks integrate techniques like X-ray crystallography (for structural analysis) and surface-enhanced Raman spectroscopy (SERS) for interfacial studies. In materials science, evaluate this compound’s role in polymer crosslinking via rheometry and DSC. For biochemical applications, use fluorescence quenching assays to study protein interactions .

Q. Q7. What strategies mitigate risks when studying 3-iodoprop-ynal’s toxicity in in vitro or in vivo models?

Methodological Answer: Prioritize in silico toxicity prediction tools (e.g., QSAR models) to guide experimental design. For in vitro assays, use tiered testing: start with high-throughput screening (HTS) in immortalized cell lines, followed by primary cell cultures. In vivo studies require ethical approval, dose-ranging pilot studies, and histopathological validation .

Q. Q8. How should researchers optimize storage and handling protocols for this compound to prevent decomposition?

Methodological Answer: Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to minimize photodegradation. Conduct periodic purity checks via TLC or HPLC. Handling should occur in gloveboxes with controlled humidity (<30%). Stability-indicating assays (e.g., Arrhenius plots) inform expiration dates .

Q. Q9. What computational modeling approaches are suitable for predicting this compound’s physicochemical properties?

Methodological Answer: Molecular dynamics (MD) simulations predict solubility parameters and diffusion coefficients. Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) relevant to reactivity. QSPR models correlate structural descriptors with experimental data (e.g., logP, pKa), validated through leave-one-out cross-validation .

Q. Q10. How can ethical and safety considerations be integrated into experimental designs involving this compound?

Methodological Answer: Follow institutional biosafety committee (IBC) protocols for hazardous chemicals. Include waste management plans (e.g., iodine neutralization) in methodology sections. For studies involving biological systems, adhere to ARRIVE guidelines for reporting and obtain informed consent for human-derived samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten